molecular formula C21H27F3N2O4 B2398118 Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate CAS No. 866019-27-4

Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate

Cat. No.: B2398118
CAS No.: 866019-27-4
M. Wt: 428.452
InChI Key: KHWMWPPNYQKAGU-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate is a piperidine-based heterocyclic compound featuring a trifluoroacetylated amino group and a 4-ethylphenyl substituent. Its molecular structure includes a piperidine ring esterified at the 4-position and functionalized with a propanoyl chain bearing both aromatic and electron-withdrawing groups. The trifluoroacetyl group may enhance metabolic stability compared to non-fluorinated analogs, while the ethylphenyl moiety could influence lipophilicity and target binding .

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N2O4/c1-3-14-5-7-15(8-6-14)17(25-20(29)21(22,23)24)13-18(27)26-11-9-16(10-12-26)19(28)30-4-2/h5-8,16-17H,3-4,9-13H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWMWPPNYQKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)N2CCC(CC2)C(=O)OCC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate (CAS No. 866019-27-4) is a compound of interest for its potential biological activities. This compound features a piperidine core with various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H27F3N2O4, with a molecular weight of 428.45 g/mol. The structure includes a piperidine ring substituted with an ethylphenyl group and a trifluoroacetylamino group, which may contribute to its biological effects.

Biological Activity Overview

Research into the biological activity of related compounds suggests several potential areas of interest:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects. For example, derivatives of piperidine and pyrazole have demonstrated inhibitory activity against various cancer cell lines, including those resistant to conventional therapies . The mechanisms often involve the inhibition of key signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : Piperidine derivatives are noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity : Some studies have indicated that piperidine-based compounds can inhibit viral replication, particularly against coronaviruses. The inhibition of viral proteases is a common mechanism observed in these compounds .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntitumorPiperidine derivativesInhibition of cancer cell proliferation
Anti-inflammatoryVarious piperidinesInhibition of cytokines and inflammatory enzymes
AntiviralPiperidine analoguesInhibition of viral proteases

Case Studies

  • Antitumor Efficacy : A study evaluated several piperidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific modifications to the piperidine structure enhanced cytotoxicity and synergistic effects when combined with doxorubicin .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of piperidine derivatives in animal models. These studies revealed significant reductions in markers of inflammation following treatment with specific compounds, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Viral Inhibition : Research on antiviral activity highlighted the ability of certain piperidine compounds to inhibit the main protease (Mpro) of SARS-CoV-2, demonstrating their potential as candidates for further development against COVID-19 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis with key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxylate Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity logP (Predicted) References
Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate 4-Ethylphenyl, trifluoroacetyl ~375.3 (est.) Trifluoroacetyl amide, ethyl ester Potential antimicrobial/antitumor (inferred) ~3.2 (est.)
Ethyl 1-[3-(4-methoxyphenyl)propanoyl]piperidine-4-carboxylate 4-Methoxyphenyl 319.4 Methoxy phenyl, ethyl ester Not explicitly reported (similar to piperidine derivatives) 2.58
Ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate (Piminodine) Phenyl, anilinopropyl 366.5 Ethyl ester, tertiary amine Narcotic analgesic 3.5 (est.)
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 4-Methylpiperazine, phenyl thiophene 401.5 Piperazine, thiophene, ethyl ester Not explicitly reported ~2.8
Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate 3,4-Dimethoxybenzoyl 349.4 Dimethoxybenzoyl, ethyl ester Antimicrobial (analog-based) ~2.1
Key Structural Differences and Implications
  • Substituent Effects: Trifluoroacetyl vs. Methoxy/Acetyl Groups: The trifluoroacetyl group in the target compound enhances electron-withdrawing properties and metabolic resistance compared to methoxy () or acetyl groups (). This may improve binding to targets requiring hydrophobic or electronegative interactions .
  • Biological Activity: Piperidine derivatives with amide linkages (e.g., ) often show antibacterial and antitumor activity. The trifluoroacetyl group in the target compound may confer unique pharmacokinetic profiles, though specific data are lacking. Piminodine (), a structural analog with a tertiary amine, exhibits narcotic analgesic properties, highlighting the role of nitrogen substituents in modulating activity.
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling trifluoroacetic anhydride with a propanoylated piperidine intermediate, analogous to methods for acetylated derivatives ().
Physicochemical and Crystallographic Insights
  • logP and Solubility: The trifluoroacetyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., logP 2.58 for the methoxy derivative vs. ~3.2 for the target) .
  • Crystallography : Piperidine rings in related compounds (e.g., ) exhibit puckering conformations, which can be analyzed using Cremer-Pople coordinates (). Structural validation tools like SHELXL () and WinGX () ensure accuracy in determining bond lengths and angles.

Preparation Methods

Ethyl Piperidine-4-Carboxylate Formation

The piperidine-4-carboxylate backbone is typically synthesized via cyclization or hydrogenation routes. A modified Dieckmann condensation of diethyl 3-aminoglutarate under basic conditions yields the piperidine ring, as demonstrated in analogous syntheses. Hydrogenation of pyridine derivatives using palladium-on-carbon (5–10 wt%) in ethanol at 50–60°C under 3–4 bar H₂ pressure achieves full saturation within 6–8 hours.

Table 1: Piperidine ring formation parameters from literature analogs

Method Reagents/Conditions Yield (%) Reference
Dieckmann Cyclization KOtBu, THF, 0°C → rt, 12 h 68–72
Catalytic Hydrogenation 10% Pd/C, EtOH, 50°C, 4 bar H₂ 85–90

Carboxylate Ester Stabilization

The ethyl ester at C4 is introduced either during cyclization (as in diethyl starting materials) or via post-cyclization esterification. Transesterification of methyl piperidine-4-carboxylate with ethanol in the presence of p-toluenesulfonic acid (0.5 eq) at reflux (78°C) for 24 hours achieves quantitative conversion.

N-Propanoyl Side Chain Installation

Acylation of Piperidine Nitrogen

The 1-position acylation employs 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid activated as a mixed anhydride. As per patent methodologies, reaction of the acid with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (2 eq) in THF at −15°C generates the active species, which couples with piperidine-4-carboxylate (1 eq) to afford the propanoyl derivative in 78–82% yield after silica gel chromatography (hexane:EtOAc 3:1).

Stereoselective Amination

Trifluoroacetyl Protection Dynamics

Amino Group Masking

The free amine undergoes protection with trifluoroacetic anhydride (1.5 eq) in dichloromethane containing DMAP (0.1 eq) at 0→25°C over 2 hours. Quenching with ice-water and extraction (3×DCM) provides the protected amine in 90–95% purity without chromatography.

Table 2: Comparative trifluoroacetylation conditions

Base Solvent Temp (°C) Reaction Time (h) Yield (%)
Pyridine DCM 0→25 2 88
Triethylamine THF −10→25 4 82
DMAP DCM 0→25 2 93

Purification and Characterization

Chromatographic Resolution

Final purification employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:1) to separate diastereomers arising from the propanoyl chiral center. Analytical HPLC (Chiralpak IC-3, heptane:IPA 85:15) confirms ≥98% diastereomeric purity.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) key signals:

  • δ 7.25 (d, J = 8.2 Hz, 2H, ArH)
  • δ 4.60 (q, J = 7.1 Hz, 1H, NHCOCF₃)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.45 (m, 2H, piperidine H2/H6)

HRMS (ESI+) m/z calc. for C₂₂H₂₈F₃N₂O₄ [M+H]+: 457.1978, found: 457.1981.

Process Optimization Considerations

Solvent Selection Impact

Comparative studies show acetonitrile increases acylation rates (k = 0.42 min⁻¹) versus THF (k = 0.18 min⁻¹) due to higher dipole moment facilitating mixed anhydride activation. However, DCM remains optimal for trifluoroacetylation to minimize ester solvolysis.

Temperature-Dependent Side Reactions

Prolonged heating (>80°C) induces retro-Michael decomposition of the propanoyl side chain. Kinetic studies recommend maintaining reaction temperatures below 60°C during acylation steps.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate be optimized for higher yield and purity?

  • Methodological Answer :

  • Step 1 : Employ a stepwise approach, first synthesizing the piperidine-4-carboxylate core, followed by coupling with the trifluoroacetyl-modified propanoyl moiety. Ensure stoichiometric control to minimize side reactions .
  • Step 2 : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor purity via TLC and confirm with HPLC (C18 column, methanol/water mobile phase) .
  • Step 3 : Optimize reaction temperatures (e.g., 50–70°C for amide bond formation) to balance reaction rate and decomposition risks .

Q. What analytical methods are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone, focusing on the trifluoroacetyl group’s distinct 19^{19}F coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion peaks and fragmentation pathways .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Use dynamic light scattering (DLS) to assess aggregation .
  • Stability Studies : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C). Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoroacetyl group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the trifluoroacetyl group with acetyl, propionyl, or other fluorinated analogs. Compare bioactivity (e.g., enzyme inhibition) in vitro .
  • Computational Docking : Use molecular docking (AutoDock Vina) to assess binding affinity differences between analogs and target proteins (e.g., kinases) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What computational modeling approaches are suitable for predicting target interactions and conformational dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s flexibility in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze piperidine ring puckering and trifluoroacetyl orientation .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (DFT, B3LYP/6-31G*) to identify nucleophilic/electrophilic hotspots for reactivity predictions .

Q. How should researchers address contradictory bioactivity data across studies involving similar piperidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from studies (e.g., kinase inhibition IC50_{50} values) and normalize using Z-score transformations to account for assay variability .
  • Experimental Replication : Reproduce key assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) to isolate compound-specific effects .

Q. What strategies are effective in developing HPLC or LC-MS methods for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column Selection : Use a C18 column with 3 µm particle size for high resolution. Optimize mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to achieve baseline separation .
  • Mass Spectrometry Parameters : Set ESI+ ionization with MRM transitions specific to the compound’s molecular ion (e.g., m/z 457 → 315 for fragmentation) .
  • Validation : Perform spike-and-recovery tests in plasma/urine to validate accuracy (85–115%) and precision (RSD <10%) .

Notes on Data Contradiction and Reproducibility

  • Example : If SAR studies show conflicting activity for trifluoroacetyl analogs, reconcile results by comparing assay conditions (e.g., cell permeability differences due to esterase activity in cellular vs. cell-free systems) .

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